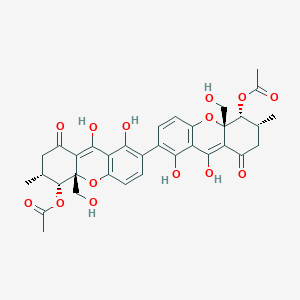
Dicerandrol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicerandrol A is a biaryl that is 5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-2,2'-bixanthene substituted by acetoxy groups at C-5 and C-5', hydroxy groups at C-1, C-1', C-8 and C-8', hydroxymethyl groups at C-10a and C-10a', methyl groups at C-6 and C-6' and oxo groups at C-9 and C-9' respectively. A dimeric tetrahydroxanthone derivative isolated from Phomopsis longicolla, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a member of xanthones, a biaryl, an acetate ester, a polyphenol and a primary alcohol.
Applications De Recherche Scientifique
Anticancer Properties
Dicerandrol A, along with its variants, has been studied for its potential anticancer properties. In a study by (Gao et al., 2019), Dicerandrol B was found to induce apoptosis in cervical cancer HeLa cells through endoplasmic reticulum stress and mitochondrial damage. This suggests Dicerandrol compounds' potential in cancer therapy, particularly in inducing cell death in cancer cells.
Antibiotic and Cytotoxic Effects
Dicerandrols A, B, and C, isolated from the fungus Phomopsis longicolla, have shown antibiotic and cytotoxic properties (Wagenaar & Clardy, 2001). These compounds exhibit significant activity against harmful microorganisms, indicating their potential use in developing new antibiotic agents.
Antimicrobial Activity
The antimicrobial activity of Dicerandrol C has been demonstrated, particularly against Staphylococcus aureus and Staphylococcus saprophyticus, with significant minimum inhibitory concentrations (Erbert et al., 2012). This suggests the potential of Dicerandrol compounds in treating infections caused by these bacteria.
Anti-Tuberculosis Potential
Metabolites from the endophytic fungus Phomopsis sp. PSU-D15, including Dicerandrol A, have shown moderate in vitro antimycobacterial activity against Mycobacterium tuberculosis (Rukachaisirikul et al., 2008), suggesting a possible role in developing new anti-tuberculosis drugs.
Antimalarial Properties
A new compound, Dicerandrol D, isolated from Chinese mangrove endophytes, displayed favorable bioactivity against malaria (Calcul et al., 2013). This highlights the potential of Dicerandrol compounds in antimalarial drug development.
Bioactivity Against Plant Pathogens
Dicerandrol A has demonstrated high antimicrobial activity against Gram-positive bacteria and yeast, as well as antibacterial effects against Xanthomonas oryzae, a pathogen affecting rice (Lim et al., 2010). This suggests its application in agriculture to combat plant diseases.
Propriétés
Nom du produit |
Dicerandrol A |
|---|---|
Formule moléculaire |
C34H34O14 |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-1,9-dihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-4a-(hydroxymethyl)-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4-yl] acetate |
InChI |
InChI=1S/C34H34O14/c1-13-9-19(39)25-29(43)23-21(47-33(25,11-35)31(13)45-15(3)37)7-5-17(27(23)41)18-6-8-22-24(28(18)42)30(44)26-20(40)10-14(2)32(46-16(4)38)34(26,12-36)48-22/h5-8,13-14,31-32,35-36,41-44H,9-12H2,1-4H3/t13-,14-,31-,32-,33+,34+/m1/s1 |
Clé InChI |
KMPJMYCHERZRLM-FNCICBJWSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)OC(=O)C)CO)O)O[C@@]2([C@@H]1OC(=O)C)CO)O |
SMILES canonique |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC(=O)C)CO)O)OC2(C1OC(=O)C)CO)O |
Synonymes |
dicerandrol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



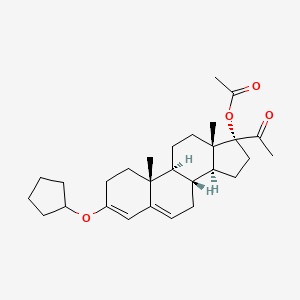
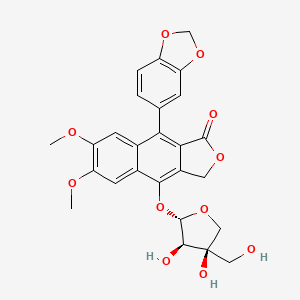
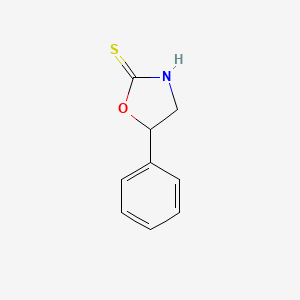
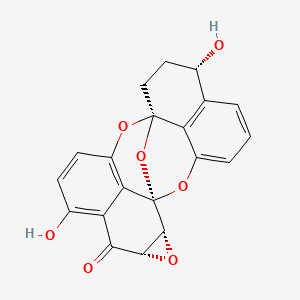
![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)
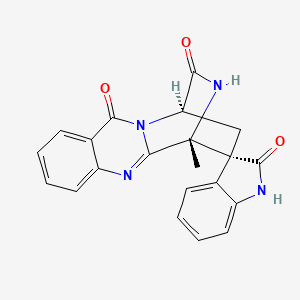

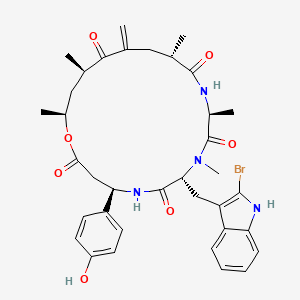
![2-methyl-4-[(11Z,15Z)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1248239.png)
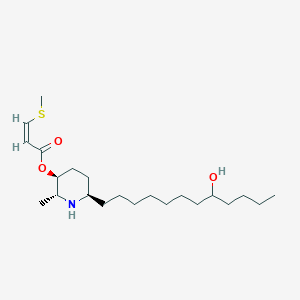
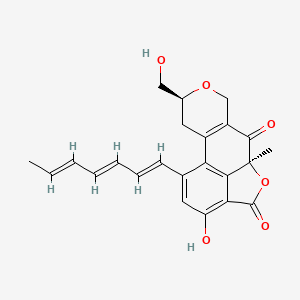
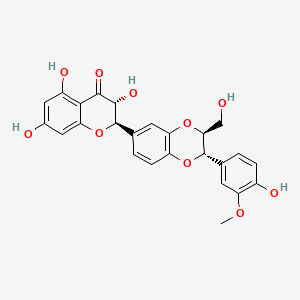
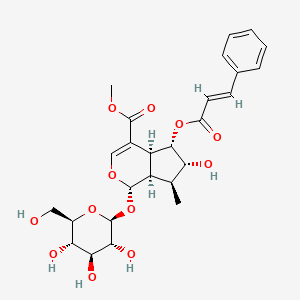
![(2S,3R,4E,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1248246.png)